molecular formula C21H18N2O4S2 B2427889 4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-42-5

4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2427889
CAS No.: 627833-42-5
M. Wt: 426.51
InChI Key: MNUXAHJXADNKBE-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, an ethoxyphenyl group, a thiophene ring, and an oxazole ring

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-2-26-16-12-10-15(11-13-16)22-20-21(23-19(27-20)18-9-6-14-28-18)29(24,25)17-7-4-3-5-8-17/h3-14,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUXAHJXADNKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactionsThe final step involves the attachment of the ethoxyphenyl group under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to control reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds similar to 4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine have potential as drug candidates due to their ability to interact with specific biological targets. The presence of the oxazole ring suggests possible activity against various enzymes or receptors involved in disease pathways. For instance, studies have shown that oxazole derivatives can exhibit anti-inflammatory and anticancer properties by modulating signaling pathways related to cell proliferation and apoptosis .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of more complex molecules that may have enhanced biological activity or novel properties .

Material Science

In material science, derivatives of this compound are explored for their potential use in developing advanced materials with specific properties such as conductivity or fluorescence. The incorporation of thiophene units is particularly interesting due to their electronic properties, making them suitable for applications in organic electronics and photonic devices .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of oxazole derivatives similar to this compound on various cancer cell lines. Results indicated that these compounds could inhibit cell growth and induce apoptosis through the modulation of specific signaling pathways associated with cancer progression .

Case Study 2: Antimicrobial Properties

Research has also focused on the antimicrobial properties of compounds containing benzenesulfonyl groups. In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing molecules, such as sulfonamides and sulfones, as well as other oxazole and thiophene derivatives .

Uniqueness

What sets 4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine apart is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine (CAS No. 627833-42-5) is a complex organic molecule notable for its potential biological activities. Its structure incorporates various functional groups, including benzenesulfonyl, thiophene, and oxazole moieties, which contribute to its reactivity and possible pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O4S2C_{21}H_{18}N_{2}O_{4}S_{2}, with a molecular weight of approximately 426.51 g/mol. The presence of the sulfonamide group is particularly significant as it is often associated with antibacterial and antiviral activities.

Property Value
Molecular FormulaC21H18N2O4S2
Molecular Weight426.51 g/mol
IUPAC NameThis compound
CAS Number627833-42-5

Antimicrobial Activity

Preliminary studies suggest that compounds similar to This compound exhibit antimicrobial properties. The sulfonamide group in particular has been linked to the inhibition of bacterial growth. For instance, compounds containing similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that derivatives of this compound may possess anticancer properties. For example, studies on related thiazole-based compounds have demonstrated cytotoxic effects against several cancer cell lines, suggesting a potential for further exploration in cancer therapies . The mechanism of action may involve interference with cellular processes critical for cancer cell survival.

The biological activity of this compound is hypothesized to stem from its interaction with specific enzymes or receptors within biological systems. The benzenesulfonyl and thiophene groups may inhibit enzyme activity by binding to active sites, while the oxazole ring can facilitate hydrogen bonding and enhance stability within these interactions .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, revealing that certain compounds significantly inhibited biofilm formation in bacterial cultures. The most effective concentrations ranged from 104M10^{-4}M to 107M10^{-7}M, demonstrating a dose-dependent response .
  • Cytotoxicity Against Cancer Cells : In another study focusing on thiazole derivatives, compounds similar to This compound exhibited IC50 values indicating potent cytotoxicity against multiple cancer cell lines. For instance, some derivatives showed IC50 values as low as 0.06 µM against non-small cell lung cancer cells .

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